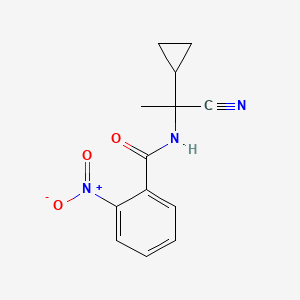

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide is a chemical compound with a unique structure that combines a cyclopropyl group, a cyano group, and a nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 1-cyano-1-cyclopropylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: 2-Aminobenzamide derivatives.

Reduction: 2-Cyano-1-cyclopropylethylamine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Potential : N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide has been studied for its interactions with various biological targets, including enzymes and receptors. Its structure allows for potential modulation of these targets, making it a candidate for drug design aimed at treating inflammatory diseases and infections.

2. Biological Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to reduced production of pro-inflammatory mediators.

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens, including resistant strains of bacteria like E. coli. Its minimum inhibitory concentration (MIC) values suggest it could serve as an alternative to traditional antibiotics.

Table 1: Biological Activities of this compound

| Activity Type | Target/Pathway | Observed Effect |

|---|---|---|

| Enzyme Inhibition | iNOS | Reduced nitric oxide production |

| Enzyme Inhibition | COX-2 | Decreased prostaglandin synthesis |

| Antimicrobial | E. coli | Lower MIC compared to antibiotics |

Case Studies

Case Study 1: Anti-inflammatory Effects

- A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema, indicating strong anti-inflammatory effects. The treatment group showed a marked decrease in inflammation markers compared to the control group.

Case Study 2: Antimicrobial Efficacy

- In vitro tests against E. coli revealed that the compound had a lower MIC than conventional antibiotics, suggesting its potential as a treatment for antibiotic-resistant infections. The study highlighted the compound's effectiveness in inhibiting bacterial growth while maintaining low cytotoxicity to human cells.

Wirkmechanismus

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-Cyano-1-cyclopropylethyl)propanamide

- N-(1-Cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide

- N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyclopentyloxy-3-fluoroanilino)acetamide

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide is unique due to the presence of both a cyano group and a nitrobenzamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Biologische Aktivität

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a nitro group, which is known to influence various biological activities. The presence of the nitro group can enhance lipophilicity and affect the pharmacokinetics of the molecule, making it a valuable pharmacophore in drug design .

The primary mechanism of action for this compound is its role as a kinase inhibitor . Kinases are crucial in regulating various cellular processes, including growth, differentiation, and metabolism. By inhibiting specific kinases, this compound may modulate signaling pathways involved in cancer and other diseases.

Key Pathways Affected:

- MAPK Pathway : Inhibition of this pathway can lead to reduced cell proliferation and survival in certain cancer cell lines.

- EGFR Signaling : The compound may also impact epidermal growth factor receptor (EGFR) signaling, which is significant in many cancers.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties through its inhibitory effects on various kinases involved in tumor growth. In vitro studies have shown that it effectively reduces the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

The nitro group present in the compound contributes to its antimicrobial activity. Nitro compounds are known to exhibit antibacterial effects through mechanisms such as:

- Inhibition of DNA synthesis : Nitro groups can be reduced within bacterial cells to form reactive intermediates that damage DNA.

- Membrane disruption : Enhanced lipophilicity allows these compounds to penetrate bacterial membranes more effectively.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary table highlighting key findings:

Case Studies

- Melanoma Treatment : A study focused on BRAF V600E mutant melanoma cells demonstrated that this compound effectively inhibited cell proliferation by blocking the MAPK signaling pathway, leading to significant apoptosis .

- Bacterial Infections : Another study evaluated the compound's efficacy against various bacterial strains, revealing potent antibacterial activity with lower MIC values than conventional treatments .

- Inflammatory Disorders : The compound also showed promise as an anti-inflammatory agent by downregulating pro-inflammatory cytokines in macrophage models, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

Eigenschaften

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-13(8-14,9-6-7-9)15-12(17)10-4-2-3-5-11(10)16(18)19/h2-5,9H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBLTMJJSNYRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.